N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring substituted with bromine and methyl groups, as well as a trichlorophenoxy group attached to an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide typically involves the condensation of 4-bromo-5-methylfuran-2-carbaldehyde with 2-(2,4,6-trichlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanylacetohydrazide
- **N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanylacetohydrazide
Uniqueness
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide stands out due to its unique combination of a furan ring with bromine and methyl substitutions, coupled with a trichlorophenoxy group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H10BrCl3N2O3 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H10BrCl3N2O3/c1-7-10(15)4-9(23-7)5-19-20-13(21)6-22-14-11(17)2-8(16)3-12(14)18/h2-5H,6H2,1H3,(H,20,21)/b19-5+ |
InChI Key |
IJTLTHFIDBSBQL-PTXOJBNSSA-N |
Isomeric SMILES |
CC1=C(C=C(O1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Br |
Canonical SMILES |
CC1=C(C=C(O1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Br |
Origin of Product |
United States |
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